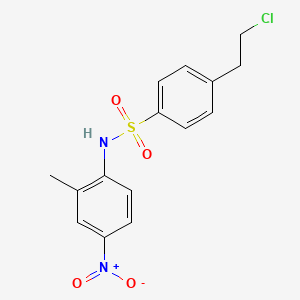![molecular formula C17H14ClN5O6 B11558052 N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11558052.png)
N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide is a complex organic compound that features both nitro and hydrazinyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide typically involves multi-step organic reactions. One common route might include the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Chlorination: Substitution of hydrogen atoms with chlorine.
Condensation: Formation of the hydrazinyl linkage through condensation reactions.
Amidation: Formation of the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydrazinyl groups to more oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
N-(4-chloro-2-nitrophenyl)-4-oxobutanamide: Lacks the hydrazinyl and benzylidene groups.
4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide: Lacks the chloro and nitro substituents on the phenyl ring.
Uniqueness
N-(4-chloro-2-nitrophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and potential biological activity. The combination of nitro, chloro, hydrazinyl, and benzylidene groups makes it a versatile compound for various applications.
特性
分子式 |
C17H14ClN5O6 |
|---|---|
分子量 |
419.8 g/mol |
IUPAC名 |
N-(4-chloro-2-nitrophenyl)-N'-[(E)-(3-nitrophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H14ClN5O6/c18-12-4-5-14(15(9-12)23(28)29)20-16(24)6-7-17(25)21-19-10-11-2-1-3-13(8-11)22(26)27/h1-5,8-10H,6-7H2,(H,20,24)(H,21,25)/b19-10+ |
InChIキー |
BZLVCMYJSADYSF-VXLYETTFSA-N |
異性体SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11557969.png)
![2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B11557975.png)
![2-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B11557976.png)
![4-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11557978.png)

![2-[(E)-(2-{[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]-4-methoxyphenyl acetate](/img/structure/B11557990.png)
![[(3-Cyano-4-phenyl-6-thien-2-ylpyridin-2-yl)thio]acetic acid](/img/structure/B11557992.png)
![3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11558008.png)
![6-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile](/img/structure/B11558019.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11558020.png)
![4-amino-N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11558025.png)
![2-methoxy-4-[(E)-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11558026.png)
![(1E,1'E)-1,1'-[benzene-1,4-diyldi(E)methylylidene]bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B11558038.png)
![3-bromo-N-[4-(1-phenylbenzo[f]quinolin-3-yl)phenyl]benzamide](/img/structure/B11558043.png)
